[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
Description
Structure
3D Structure
Propriétés
IUPAC Name |
benzyl N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-10-9-17-8-4-7-14(11-17)16-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKLGXKQIBLBPW-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CCO)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139211 | |
| Record name | Carbamic acid, N-[(3R)-1-(2-hydroxyethyl)-3-piperidinyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354019-52-5 | |
| Record name | Carbamic acid, N-[(3R)-1-(2-hydroxyethyl)-3-piperidinyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354019-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R)-1-(2-hydroxyethyl)-3-piperidinyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of piperidinone intermediates using phenylsilane and iron complexes as catalysts.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through nucleophilic substitution reactions, where an appropriate hydroxyethylating agent reacts with the piperidine ring.
Formation of the Carbamic Acid Benzyl Ester: This step involves the reaction of the piperidine derivative with benzyl chloroformate under basic conditions to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production of [®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group and the carbamic acid benzyl ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides, amines, and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the piperidine ring can produce various piperidine derivatives.
Applications De Recherche Scientifique
Research indicates that [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester exhibits significant biological activity, particularly in neuropharmacology. It has been studied for its potential to influence neurotransmitter systems, acting as an inhibitor or modulator of specific receptors involved in neurological processes.
Key Biological Activities:
- Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, which could have implications for treating neurological disorders.
- Analgesic Properties : Preliminary studies suggest potential analgesic effects, making it a candidate for pain management therapies.
Pharmacological Applications
The unique structure of this compound lends itself to various pharmacological applications:
Therapeutic Agent Development
- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for conditions such as depression, anxiety, and other mood disorders.
- Pain Management : Due to its analgesic properties, it may be explored as a novel pain relief medication.
Drug Design and Synthesis
- The compound serves as a lead structure in drug design, allowing researchers to modify its structure for enhanced efficacy or reduced side effects.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Neuropharmacological Study : A study demonstrated that the compound significantly modulated serotonin receptors in vitro, suggesting its potential use in treating depression.
- Analgesic Research : In animal models, this compound exhibited dose-dependent analgesic effects comparable to established pain relievers.
Mécanisme D'action
The mechanism of action of [®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group and the carbamic acid benzyl ester moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Hydroxyethyl vs. Chloro-acetyl Groups
However, this substitution reduces hydrophilicity, which could impact bioavailability .
Amino-ethyl and Cyclopropyl Substituents
Compounds like [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid benzyl ester () and cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1354019-57-0) demonstrate how altering the N-substituent affects polarity.
Carbamate/Ester Group Modifications
Benzyl vs. Allyl Esters
Allyl esters, as seen in (1-Phenylbut-3-enyl)carbamic acid benzyl ester (), offer orthogonal reactivity for deprotection under mild conditions. In contrast, the benzyl ester in the target compound provides stability under acidic conditions but requires hydrogenolysis for removal .
Ethyl Carbamate Derivatives
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1353987-40-2) differs by having an ethyl group on the carbamate nitrogen. This modification increases lipophilicity (molecular weight: 306.41 g/mol) compared to the target compound, which lacks the ethyl group .
Stereochemical Variations
The R-configuration in the target compound contrasts with S-configured analogs like cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester. Stereochemistry can significantly influence chiral recognition in biological systems, though specific activity data are absent in the provided evidence .
Physical and Chemical Properties
Table 1: Key Properties of Selected Analogs
*Calculated based on structural analysis.
Research Implications and Limitations
- Hydroxyethyl Group : Enhances water solubility compared to lipophilic analogs like the chloro-acetyl derivative.
- Discontinued Compounds : Ethyl and cyclopropyl variants () may have been discontinued due to synthetic challenges or poor pharmacokinetic profiles.
Activité Biologique
[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester, with CAS number 1353984-55-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N2O3, with a molecular weight of approximately 278.35 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities.
Biological Activity Overview
Research indicates that compounds containing piperidine moieties exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. For instance, studies have demonstrated that piperidine derivatives can enhance cytotoxicity against specific cancer cell lines, outperforming standard chemotherapeutic agents like bleomycin .
- Cholinesterase Inhibition : Similar compounds have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for the treatment of Alzheimer's disease. This inhibition is essential for increasing acetylcholine levels in the brain, potentially improving cognitive function .
- Antimicrobial Properties : Piperidine derivatives have also been explored for their antimicrobial effects against various bacterial strains, including MRSA and E. coli. These compounds disrupt bacterial cell wall synthesis and exhibit good biocompatibility .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a ligand for G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell growth and apoptosis .
- Enzyme Inhibition : By inhibiting cholinesterases, the compound increases neurotransmitter availability, which is crucial for synaptic transmission and cognitive processes .
- Antioxidant Activity : Some studies suggest that piperidine-containing compounds possess antioxidant properties, which may protect cells from oxidative stress .
Case Studies
Several studies have highlighted the efficacy of piperidine derivatives:
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain modifications to the piperidine structure significantly enhanced anticancer activity compared to traditional agents .
- Alzheimer's Disease Research : Research focusing on dual cholinesterase inhibitors has shown that modifications in the piperidine structure can lead to improved brain penetration and selectivity for AChE over BuChE, indicating potential for therapeutic development in neurodegenerative diseases .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
| CAS Number | 1353984-55-0 |
| Anticancer Activity | Yes |
| Cholinesterase Inhibition | Yes |
| Antimicrobial Activity | Yes |
Q & A
Q. What are the optimized synthetic routes for [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester, and how can purity be ensured?
The synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include:
- Aminolysis of lactams (e.g., γ-butyrolactone) to form the piperidine core.
- Substitution reactions to introduce hydroxyethyl and benzyl ester groups under controlled temperatures (50–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification via High-Performance Liquid Chromatography (HPLC) or flash chromatography to achieve >95% purity . Yield optimization often requires adjusting solvent polarity (e.g., dichloromethane or ethanol) and catalyst selection (e.g., palladium for hydrogenation) .
Q. How is the stereochemical configuration of the compound validated?
Stereochemistry is confirmed using:
- Chiral HPLC to separate enantiomers and assess optical purity .
- X-ray crystallography for absolute configuration determination, particularly when synthesizing (R)- or (S)-enantiomers .
- NMR spectroscopy (e.g., NOESY) to analyze spatial arrangements of substituents on the piperidine ring .
Q. What are the primary analytical techniques for characterizing this compound?
- Mass Spectrometry (MS): Determines molecular weight (e.g., MW ≈ 306.41 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹) .
- Thermogravimetric Analysis (TGA): Assesses thermal stability, crucial for storage and handling .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s pharmacological activity?
The (R)-configuration enhances interactions with chiral biological targets. For example:
- Receptor selectivity: (R)-enantiomers show higher affinity for serotonin receptors (5-HT₁A) compared to (S)-forms, as demonstrated in radioligand binding assays (IC₅₀ values differ by ~10-fold) .
- Metabolic stability: Stereochemistry affects susceptibility to esterase-mediated hydrolysis, impacting half-life in vivo . Computational docking studies (e.g., AutoDock Vina) model these interactions, revealing hydrogen bonding with receptor residues like Asp116 in 5-HT₁A .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from structural analogs (e.g., hydroxyethyl vs. hydroxymethyl substitutions) or assay conditions. Strategies include:
- Cross-validation using standardized assays (e.g., cAMP accumulation for GPCR activity) .
- Structural-activity relationship (SAR) studies to isolate the impact of specific functional groups. For instance, replacing the benzyl ester with a phenyl group reduces neuroprotective activity by 40% .
- Meta-analysis of published IC₅₀/Kᵢ values to identify outliers and consensus mechanisms .
Q. What methodologies are used to study the compound’s enzyme inhibition mechanisms?
- Kinetic assays: Measure inhibition constants (Kᵢ) via fluorogenic substrates (e.g., acetylcholinesterase inhibition using acetylthiocholine) .
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics between the compound and target enzymes (e.g., ΔG ≈ -8.2 kcal/mol for FAAH inhibition) .
- Molecular Dynamics (MD) simulations: Track conformational changes in enzymes (e.g., acetylcholinesterase’s catalytic triad) upon inhibitor binding .
Q. How can reaction conditions be optimized to scale up synthesis without compromising enantiomeric purity?
- Continuous flow reactors improve heat/mass transfer, reducing racemization risks at high temperatures .
- Chiral catalysts: Use of (R)-proline derivatives in asymmetric synthesis maintains enantiomeric excess (ee > 98%) .
- In-line analytics (e.g., Raman spectroscopy) monitor reaction progress and ee in real time .
Q. What computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
- SwissADME: Estimates logP (≈1.8) and bioavailability scores (0.55), indicating moderate blood-brain barrier penetration .
- ProTox-II: Predicts hepatotoxicity (probability ≈ 34%) and mutagenicity risks .
- Molecular docking with CYP450 isoforms (e.g., CYP3A4) identifies potential metabolic hotspots (e.g., hydroxylation at C2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
